

Technical Comparison Guide: ZnAF-1 (5-Isomer) Zinc Indicators

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Compound of Interest

Compound Name: ZnAF-1, 5-Iso

Cat. No.: B11928710

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Executive Summary

ZnAF-1 (5-Iso) is a high-affinity, fluorescein-based fluorescent probe designed for the specific detection of labile zinc (

) in biological systems.^[1] Distinguished by its sub-nanomolar dissociation constant (nM), it offers superior sensitivity compared to its structural isomer ZnAF-2.

This guide analyzes the physicochemical properties of ZnAF-1 (5-isomer), benchmarks it against industry alternatives (ZnAF-2, FluoZin-3, Zinpyr-1), and provides validated protocols for its application in live-cell imaging and quantitative fluorometry.

Technical Profile: ZnAF-1 (5-Iso)

Chemical Identity & Mechanism

ZnAF-1 is the 5-isomer of a fluorescein derivative conjugated to a dipicolylamine (DPA)-containing chelator.

- IUPAC Name: 5-{2-[Bis(2-pyridylmethyl)amino]ethylamino}fluorescein^{[1][2]}

- CAS Number: 321859-09-0[1][2]
- Mechanism: Photoinduced Electron Transfer (PET). In the absence of zinc, the DPA moiety quenches fluorescein fluorescence via electron transfer. Zinc binding locks the lone pair electrons of the nitrogen, inhibiting PET and restoring fluorescence.

Key Physicochemical Properties

Property	Value	Notes
Dissociation Constant ()	0.78 nM	High affinity; ideal for detecting trace free
Excitation Max ()	492 nm	Compatible with standard FITC/GFP filters.
Emission Max ()	514 nm	Bright green fluorescence.
Quantum Yield ()	0.004 (Apo) ~0.2-0.4 (Sat)	~51 to 69-fold fluorescence enhancement upon binding.
Stoichiometry	1:1 (: Probe)	Simple binding model for quantification.
Solubility	DMSO (Stock), PBS (Working)	Hydrophobic; requires organic co-solvent for stock.
Cell Permeability	No (Acid form)	Requires microinjection or use of ZnAF-1 DA.

Comparative Analysis: ZnAF-1 vs. Alternatives

The choice of probe depends critically on the expected free zinc concentration range and the pH environment.

Performance Matrix

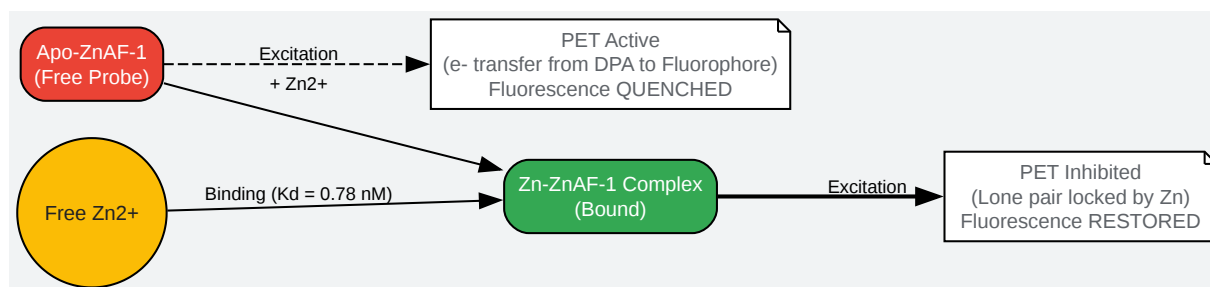
Feature	ZnAF-1 (5-Iso)	ZnAF-2 (6-Iso)	ZnAF-1F	FluoZin-3	Zinpyr-1 (ZP1)
()	0.78 nM	2.7 nM	2.2 nM	~15 nM	~0.7 nM
Sensitivity Range	0.1 – 10 nM	0.5 – 50 nM	0.5 – 50 nM	1 – 100 nM	< 1 nM
pH Stability ()	~6.2	~6.2	~4.9	N/A (Stable > pH 6)	~8.4 (Background high)
Fluorescence Fold Change	~69x	~51x	~69x	>50x	~3-5x
Primary Use Case	Ultra-trace detection; Neutral pH	General cytosolic Zn; Neutral pH	Acidic environments (lysosomes)	High-contrast imaging; Cytosol	Cell-permeable; Organelles

Critical Insights

- Isomer Difference:** ZnAF-1 (5-iso) has a significantly lower (higher affinity) than ZnAF-2 (6-iso). Use ZnAF-1 when detecting minimal fluctuations in basal zinc levels.
- pH Sensitivity:** Both ZnAF-1 and ZnAF-2 are sensitive to acidic pH (). For acidic organelles (lysosomes/endosomes), ZnAF-1F (fluorinated) is superior due to its lower (4.9), preventing proton-induced quenching.
- Permeability:** Standard ZnAF-1 is membrane-impermeable. For live-cell imaging without microinjection, you must use the diacetate form, ZnAF-1 DA, which is cleaved by intracellular esterases to trap the probe inside the cell.

Mechanistic Visualization

The following diagram illustrates the Photoinduced Electron Transfer (PET) mechanism that governs the "Off-On" response of ZnAF-1.



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Figure 1: PET Mechanism of ZnAF-1. Zinc binding chelates the nitrogen lone pair, preventing electron transfer and restoring fluorescence.

Experimental Protocols

Protocol A: In Vitro Determination

Objective: Accurately measure the dissociation constant using a zinc-buffered titration system.

Reagents:

- Buffer: 100 mM HEPES (pH 7.4), 0.1 M (ionic strength control).
- Zn Buffer System: 10 mM EGTA + varying to clamp free
- Probe: 1 μ M ZnAF-1 (final concentration).

Workflow:

- Preparation: Prepare 11 samples with free

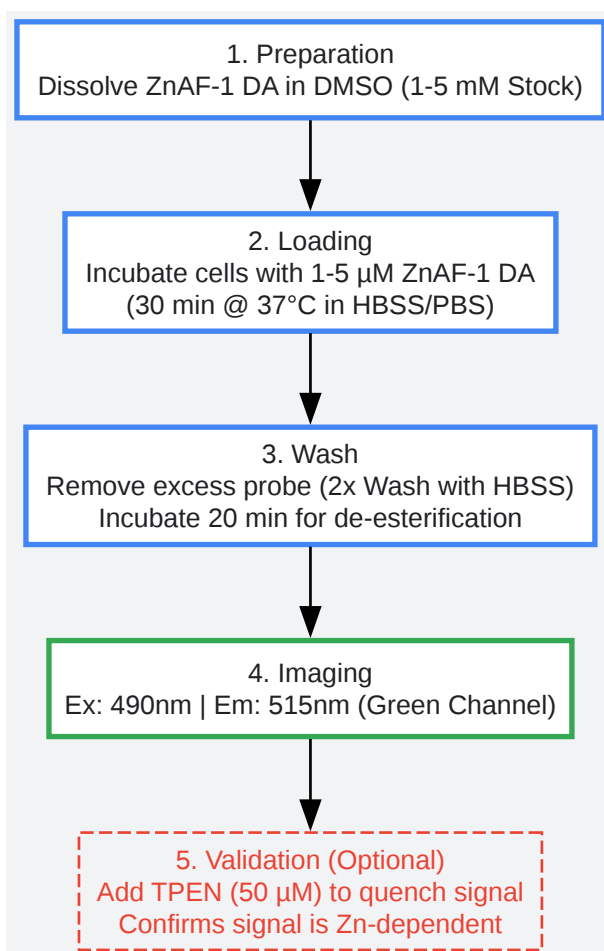
ranging from 0 nM to 10 nM. Use the software MaxChelator to calculate required total Zn to achieve desired free Zn in EGTA buffer.

- Blanking: Measure background fluorescence of buffer + EGTA (no probe).
- Measurement: Add ZnAF-1 (1 μ M) to each buffer. Incubate for 5 minutes at 25°C.
- Excitation: 492 nm. Emission: Collect spectrum 500–550 nm (Peak at 514 nm).
- Calculation: Fit data to the Hill equation:

Protocol B: Live Cell Imaging (Intracellular Zn)

Objective: Visualize labile zinc pools in adherent cells (e.g., HeLa, Neurons).

Workflow Diagram:



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Figure 2: Workflow for intracellular zinc imaging using the cell-permeable ZnAF-1 DA.

Critical Steps:

- De-esterification: The 20-minute post-wash incubation is crucial. It allows cytosolic esterases to cleave the acetate groups, trapping the charged ZnAF-1 inside the cell.
- Validation: Always use TPEN (a membrane-permeable heavy metal chelator) at the end of the experiment. If fluorescence does not disappear upon TPEN addition, the signal is likely artifactual (autofluorescence or compartmentalization).

References

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 - Source for Zinpyr-1 (ZP1) data.^{[3][4]}

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Sources

- [1. ZnAF-1, 5-Iso - CAS-Number 321859-09-0 - Order from Chemodex \[chemodex.com\]](#)
- [2. ZnAF-1 solution \(5 mM in DMSO\), 1 mg in 0.35 ml DMSO - CAS-Number 321859-09-0 - Order from Chemodex \[chemodex.com\]](#)
- [3. caymanchem.com \[caymanchem.com\]](#)
- [4. Zinpyr-1 | CAS 288574-78-7 | Cayman Chemical | Biomol.com \[biomol.com\]](#)
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